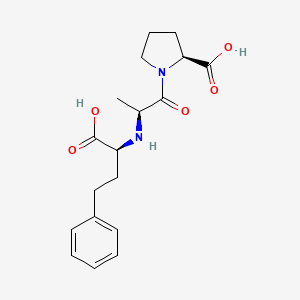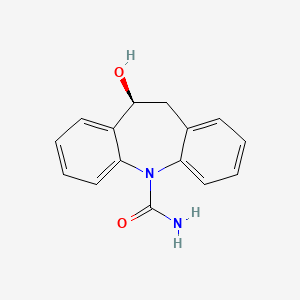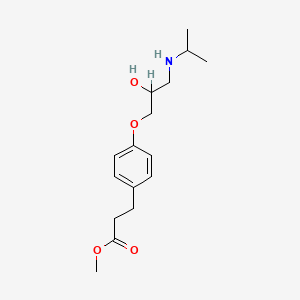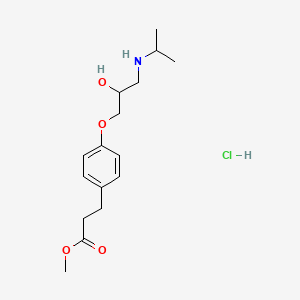
Estrazinol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estrazinol Hydrobromide involves several steps, starting with the preparation of the core steroidal structure. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core steroidal structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as methoxy and ethynyl groups are introduced through specific reactions, including alkylation and acetylation.
Hydrobromide formation: The final step involves the formation of the hydrobromide salt by reacting the synthesized compound with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would include:
Batch or continuous flow reactors: These reactors would be used to carry out the cyclization and functional group introduction reactions.
Purification: The product would be purified using techniques such as crystallization or chromatography.
Quality control: The final product would undergo rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Estrazinol Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Estrazinol Hydrobromide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying steroidal estrogens and their chemical properties.
Biology: The compound is used in biological studies to understand the effects of synthetic estrogens on cellular processes.
Medicine: Research on this compound has provided insights into the development of new estrogenic drugs.
Mechanism of Action
Estrazinol Hydrobromide exerts its effects through the following mechanisms:
Estrogen Receptor Binding: The compound binds to estrogen receptors in target cells, leading to the activation of estrogen-responsive genes.
Signal Transduction Pathways: The binding of this compound to estrogen receptors triggers signal transduction pathways that regulate various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar estrogenic properties.
Ethinylestradiol: A synthetic estrogen commonly used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptive formulations.
Uniqueness: Estrazinol Hydrobromide is unique due to its water-soluble properties, which differentiate it from other estrogens that are typically less soluble in water. This property makes it particularly useful in certain pharmaceutical formulations .
Properties
CAS No. |
15179-97-2 |
|---|---|
Molecular Formula |
C20H26BrNO2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide |
InChI |
InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1 |
InChI Key |
DIEDGWQBMYEFLT-UAQIFXDFSA-N |
SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
Isomeric SMILES |
C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br |
Canonical SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Estrazinol hydrobromide; W 4454A; W-4454A; W4454A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)









